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The burgeoning field of dermatology is increasingly turning to natural sources for novel
bioactive compounds. Among these, marine seaweed extracts have emerged as a promising
frontier, demonstrating a wide spectrum of pharmacological activities with significant potential
for the prevention and treatment of various skin conditions. This technical guide provides an in-
depth analysis of the current scientific evidence, focusing on the anti-inflammatory, antioxidant,
anti-aging, and skin-whitening properties of these extracts. Detailed experimental protocols and
elucidated signaling pathways are presented to facilitate further research and development in
this area.

Core Pharmacological Activities and Bioactive
Compounds

Seaweeds, broadly classified into brown (Phaeophyceae), red (Rhodophyceae), and green
(Chlorophyceae) algae, are rich sources of unique bioactive molecules. These compounds,
including polysaccharides, polyphenols (notably phlorotannins in brown algae), pigments (such
as fucoxanthin), peptides, and mycosporine-like amino acids (MAAS), are responsible for the
diverse dermatological benefits observed in preclinical and clinical studies.[1][2][3]

Anti-Inflammatory Effects
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Chronic inflammation is a key pathological feature of many skin disorders, including atopic
dermatitis (AD), psoriasis, and acne.[4][5] Seaweed extracts, particularly those rich in fucoidans
and phlorotannins, have demonstrated potent anti-inflammatory properties.[6][7] Fucoidan, a
sulfated polysaccharide from brown seaweed, has been shown to reduce inflammatory cell
infiltration and ear swelling in mouse models of AD.[8][9] Studies have also indicated that
fucoidan can inhibit the adhesion of Staphylococcus aureus, a bacterium often implicated in
exacerbating AD, to the skin.[4] Furthermore, extracts from various seaweeds have been
shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO),
interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-a) in cell-based assays.[10][11]

Antioxidant Activity

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the
skin's antioxidant defense mechanisms, is a major contributor to premature skin aging
(photoaging) and other skin pathologies.[7][12] Seaweed-derived compounds, including
phlorotannins, fucoxanthin, and polysaccharides, are powerful antioxidants that can neutralize
free radicals and protect the skin from oxidative damage.[7][12] The antioxidant capacity of
seaweed extracts is frequently evaluated using assays such as the 2,2-diphenyl-1-
picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical
scavenging assays.[13][14]

Anti-Aging Properties

The anti-aging effects of seaweed extracts are multifaceted, targeting key mechanisms of skin
aging. These include the inhibition of enzymes that degrade the extracellular matrix, such as
collagenase and elastase, which are responsible for the breakdown of collagen and elastin,
leading to wrinkle formation and loss of skin elasticity.[15][16] Extracts from brown seaweeds
like Ecklonia cava and Sargassum serratifolium have shown significant inhibitory activity
against these enzymes.[15] Additionally, the antioxidant properties of seaweed compounds
contribute to their anti-aging effects by mitigating UV-induced photodamage.[17]

Skin Whitening and Hyperpigmentation Control

Hyperpigmentation disorders, such as melasma and age spots, are characterized by the
overproduction of melanin. Tyrosinase is the key enzyme in the melanin synthesis pathway,
and its inhibition is a primary strategy for developing skin-whitening agents.[18][19] Numerous
studies have demonstrated the potent tyrosinase inhibitory activity of seaweed extracts,
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particularly from brown algae.[13][20] For instance, extracts from Ecklonia cava and
Sargassum siliquastrum have shown tyrosinase inhibitory effects comparable to kojic acid, a
well-known skin-whitening agent.[13][20] Phlorotannins are among the key compounds
responsible for this activity.[21]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the
dermatological activities of seaweed extracts.

Table 1: Antioxidant Activity of Seaweed Extracts

Seaweed
. Extract Type Assay IC50 Value Reference
Species
Fucus )
] Ethanolic DPPH 0.608 mg/mL [13]
vesiculosus
_ 0.715 +0.078
Ulva clathrata Methanolic DPPH [22]
mg/mL
Sargassum
Hot-water ABTS 1.0 £ 0.0 mg/mL [10]
macrocarpum
Sargassum 6.50+0.3
Hot-water DPPH [10]
macrocarpum mg/mL
Ulva australis
- ABTS 0.14 mM [23]

(peptide TGTW)

Table 2: Anti-Inflammatory Activity of Seaweed Extracts
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%

Seaweed Extract Concentrati o
. Assay Inhibition/R  Reference
Species Type on .
eduction
o HRBC
Turbinaria )
Methanolic membrane 500 pg/mL ~81% [11]
ornata e
stabilization
Laminaria HRBC
Ethanol-water ) - 449 £ 1.6% [24]
ochroleuca protection
NO
production
Sargassum
Hot-water (LPS- 20 pg/mL 43.1% [10]
macrocarpum _
stimulated
RAW 264.7)
IL-6
production
Sargassum
Hot-water (LPS- 20 pg/mL 45.0% [10]
macrocarpum )
stimulated
RAW 264.7)
IL-6
production
Sargassum
Hot-water (TNF-a/IFN- 20 pg/mL 84.1% [10]
macrocarpum _
y-stimulated
HaCaT)

Table 3: Enzyme Inhibitory Activity of Seaweed Extracts
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Seaweed

. Extract Type Target Enzyme IC50 Value Reference
Species
Ecklonia cava - Tyrosinase 4.38 pg/mL [13]

Moderate to
Sargassum ] significant
) Methanolic Collagenase - o
sagamianum inhibition at 10-
100 pg/mL

Sargassum

o - Collagenase 87.58 pg/mL [15]
serratifolium
Ecklonia cava - Collagenase 95.08 pg/mL [15]
Padina

- Elastase 260.05 pg/mL [15]

gymnospora
Ulva australis

] - Collagenase 0.95 mM [23]
(peptide NRDY)
Ulva australis

- Collagenase 0.84 mM [23]

(peptide RDRF)

Key Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the
dermatological activities of seaweed extracts.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical
Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the
stable DPPH radical, causing a color change from purple to yellow.[1]

Materials:
e DPPH (2,2-diphenyl-1-picrylhydrazyl)

e Methanol or ethanol (spectrophotometric grade)
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Test seaweed extract

Positive control (e.g., Ascorbic acid, Trolox)

96-well microplate

Microplate reader

Procedure:

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.
Keep the solution in a dark bottle to prevent degradation.

Sample preparation: Dissolve the seaweed extract in the same solvent used for the DPPH
solution to prepare a stock solution. Prepare a series of dilutions from the stock solution.

Assay:

[¢]

In a 96-well plate, add a specific volume of each extract dilution to the wells.

[e]

Add an equal volume of the DPPH solution to each well.

For the blank, use the solvent instead of the extract.

[e]

o

For the positive control, use a known antioxidant like ascorbic acid at various
concentrations.

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[17]
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

Calculation: The percentage of DPPH radical scavenging activity is calculated using the
following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where
A_control is the absorbance of the DPPH solution without the sample, and A_sample is the
absorbance of the DPPH solution with the sample.

IC50 Determination: The IC50 value (the concentration of the extract that scavenges 50% of
the DPPH radicals) is determined by plotting the percentage of scavenging activity against
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the extract concentrations.[13]

Nitric Oxide (NO) Scavenging Assay (Anti-inflammatory)

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-
inflammatory mediator, typically in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g.,
RAW 264.7). The amount of NO is determined by measuring the accumulation of its stable
metabolite, nitrite, in the culture supernatant using the Griess reagent.[25][26]

Materials:

 RAW 264.7 macrophage cell line

e Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum (FBS) and antibiotics
o Lipopolysaccharide (LPS)

» Test seaweed extract

e Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-
naphthyl)ethylenediamine dihydrochloride in water)

e Sodium nitrite (for standard curve)
o 96-well cell culture plate

e Microplate reader

Procedure:

o Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1%
penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

o Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 1075 cells/well and allow
them to adhere for 24 hours.

e Treatment:

o Pre-treat the cells with various concentrations of the seaweed extract for 1-2 hours.
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o Stimulate the cells with LPS (1 pg/mL) for 24 hours. A negative control (cells with media
only) and a positive control (cells with LPS only) should be included.

« Nitrite Measurement:
o After incubation, collect 50 pL of the cell culture supernatant from each well.
o Add 50 pL of the Griess reagent to each supernatant sample.
o Incubate at room temperature for 10-15 minutes in the dark.

o Measurement: Measure the absorbance at 540 nm using a microplate reader.

o Calculation: The concentration of nitrite is determined using a standard curve prepared with
known concentrations of sodium nitrite. The percentage of NO inhibition is calculated as: %
Inhibition = [(NO_LPS - NO_sample) / NO_LPS] x 100 Where NO_LPS is the nitrite
concentration in the LPS-stimulated group, and NO_sample is the nitrite concentration in the
extract-treated and LPS-stimulated group.

Collagenase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of collagenase, an
enzyme that degrades collagen.[27][28]

Materials:

» Collagenase from Clostridium histolyticum

o Collagenase substrate (e.g., N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala, FALGPA)
« Tricine buffer

o Test seaweed extract

o Positive control (e.g., 1,10-Phenanthroline)

e 96-well UV-transparent microplate

e Spectrophotometer or microplate reader
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Procedure:
e Preparation of Solutions:
o Prepare a solution of collagenase in Tricine buffer.
o Prepare a solution of the collagenase substrate (FALGPA) in the same buffer.

o Dissolve the seaweed extract and the positive control in a suitable solvent and then dilute
with the buffer.

e Assay:

o In a 96-well plate, add the buffer, the test extract (or positive control), and the collagenase
solution.

o Incubate the mixture at room temperature for 15 minutes.
o Initiate the reaction by adding the collagenase substrate solution to each well.

o Measurement: Immediately measure the decrease in absorbance at 345 nm kinetically for
10-20 minutes at 37°C. The hydrolysis of FALGPA by collagenase leads to a decrease in
absorbance.

o Calculation: The percentage of collagenase inhibition is calculated using the following
formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100 Where
Rate_control is the rate of the reaction without the inhibitor, and Rate_sample is the rate of
the reaction with the inhibitor.

» IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition
against the extract concentrations.

Tyrosinase Inhibition Assay

This assay evaluates the ability of a compound to inhibit tyrosinase, the key enzyme in
melanogenesis. The assay typically uses mushroom tyrosinase and L-DOPA as a substrate.
[18][29]
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Materials:

Mushroom tyrosinase

e L-DOPA (L-3,4-dihydroxyphenylalanine)

e Phosphate buffer (pH 6.8)

» Test seaweed extract

o Positive control (e.g., Kojic acid)

e 96-well microplate

» Microplate reader

Procedure:

e Preparation of Solutions:

o Prepare a solution of mushroom tyrosinase in phosphate buffer.
o Prepare a solution of L-DOPA in the same buffer.

o Dissolve the seaweed extract and the positive control in a suitable solvent and then dilute
with the buffer.

e Assay:

o In a 96-well plate, add the phosphate buffer, the test extract (or positive control), and the
tyrosinase solution.

o Incubate the mixture at room temperature for 10 minutes.
o Initiate the reaction by adding the L-DOPA solution to each well.

o Measurement: Measure the formation of dopachrome by reading the absorbance at 475-490
nm at regular intervals for a set period.
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o Calculation: The percentage of tyrosinase inhibition is calculated as follows: % Inhibition =
[((A_control - A_control_blank) - (A_sample - A_sample_blank)) / (A_control -
A_control_blank)] x 100 Where A_control is the absorbance of the enzyme reaction without
inhibitor, A_control_blank is the absorbance without the enzyme, A_sample is the
absorbance of the enzyme reaction with the inhibitor, and A_sample_blank is the absorbance
of the sample without the enzyme.

e IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition
against the extract concentrations.

Signaling Pathways in Dermatological Activities

The dermatological effects of seaweed extracts are mediated through the modulation of key
intracellular signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) and Nuclear
Factor-kappa B (NF-kB) pathways are central to skin inflammation, aging, and melanogenesis.
[30][31][32]

MAPK Signaling Pathway

The MAPK pathway is a crucial signaling cascade that regulates various cellular processes,
including inflammation, proliferation, and apoptosis. In the skin, exposure to UV radiation and
other stressors can activate the MAPK pathway, leading to increased production of matrix
metalloproteinases (MMPs) that degrade collagen and elastin, contributing to skin aging.[4][20]
Certain seaweed extracts have been shown to inhibit the phosphorylation of key components
of the MAPK pathway, such as ERK, JNK, and p38, thereby mitigating inflammatory responses
and photoaging.[33][34]
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Caption: MAPK signaling pathway in skin aging and inflammation.
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NF-kB Signaling Pathway

The NF-kB pathway is a key regulator of the immune and inflammatory responses in the skin.
[7][8] Activation of this pathway leads to the transcription of numerous pro-inflammatory genes,
including cytokines, chemokines, and adhesion molecules.[7] In its inactive state, NF-kB is
sequestered in the cytoplasm by inhibitor of kB (IkB) proteins. Upon stimulation by
inflammatory signals, IkB is phosphorylated and degraded, allowing NF-kB to translocate to the
nucleus and initiate gene transcription.[5] Seaweed extracts, particularly fucoidans, have been
shown to suppress NF-kB activation by inhibiting the degradation of IkBa and preventing the
nuclear translocation of the p65 subunit of NF-kB.[31][35]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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